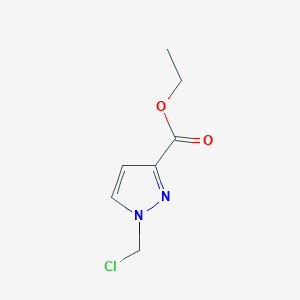

![molecular formula C26H24N2O6S2 B2385071 4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide CAS No. 477485-18-0](/img/structure/B2385071.png)

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

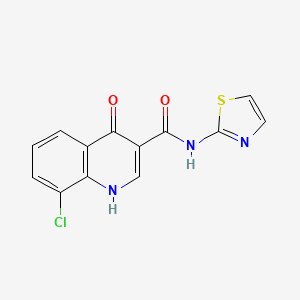

The compound is a complex organic molecule with multiple phenyl (benzene) rings and methoxy (-OCH3) groups . It also contains a sulfonylamino group, which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by its multiple phenyl rings and functional groups. The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the methoxy groups in this compound could influence its solubility, while the phenyl rings could contribute to its stability .Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) focused on the synthesis of new benzenesulfonamides, including compounds related to the specified chemical structure. These were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors. The research highlighted the synthesis process and bioactivity of these compounds, which may play a crucial role in anti-tumor activity studies due to their interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II (Gul et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated promising spectroscopic, photophysical, and photochemical properties, highlighting their potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents

Abbasi et al. (2019) explored the synthesis of a series of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. The study assessed the biofilm inhibitory action of these compounds on Escherichia coli, identifying some as suitable inhibitors. This research contributes to the development of less cytotoxic therapeutic agents (Abbasi et al., 2019).

Antitumor Screening and Gene Expression

Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries in cell-based antitumor screens. This study led to the selection of potent cell cycle inhibitors, revealing the utility of gene expression relationship studies in medicinal genomics to characterize antitumor sulfonamides based on gene expression changes (Owa et al., 2002).

Carbonic Anhydrase Inhibitors

Di Fiore et al. (2011) investigated N-substituted benzenesulfonamides as carbonic anhydrase inhibitors (CAIs), focusing on their inhibition mechanism through structural studies. This research unveils significant insights related to their inhibition mechanism, contributing to the understanding of CAIs' pharmacological applications (Di Fiore et al., 2011).

Mechanism of Action

Mode of Action

It is known that sulfonamide compounds often act as inhibitors of enzymes, potentially altering the function of these enzymes and leading to changes in cellular processes .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects . Sulfonamide compounds are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Pharmacokinetics

As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .

Properties

IUPAC Name |

4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHNQZWXTDWNNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

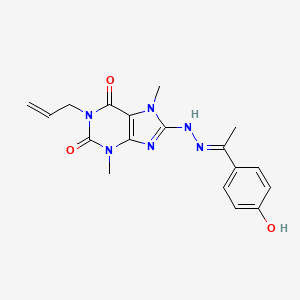

![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

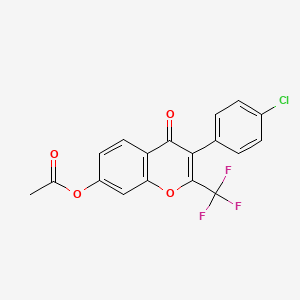

![Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate](/img/structure/B2384991.png)

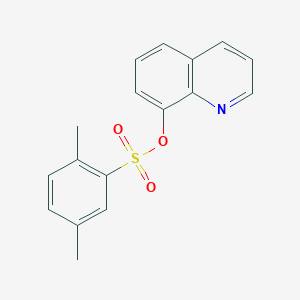

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)

![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)

![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)

![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)

![1-(3-(dimethylamino)propyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2385004.png)

![N-[(1S)-1-cyanopropyl]-2-fluoro-4-hydroxybenzamide](/img/structure/B2385008.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)